molecular formula C18H18N6OS B6438398 4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2549063-68-3

4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B6438398
CAS No.: 2549063-68-3
M. Wt: 366.4 g/mol
InChI Key: VSRQIJNTLPSOQU-UHFFFAOYSA-N
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Description

4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a synthetic organic compound characterized by its distinctive pyrimidine and piperidine moieties. Its intricate chemical makeup enables diverse applications across several scientific domains, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. Initial steps usually include the formation of intermediate compounds, such as 4-cyanopyridin-2-ol and piperidine derivatives, which are then linked through nucleophilic substitution reactions. Key reaction conditions often involve controlled temperatures, precise pH levels, and the use of catalysts to enhance reaction efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound demands stringent control of reaction parameters to maintain high yield and purity. Techniques like continuous flow synthesis and automated reaction monitoring are commonly employed to optimize the large-scale synthesis process, ensuring consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or other peroxides, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions, typically using hydrogen gas or hydride donors, can target the cyanopyridinyl group, converting it into corresponding amines.

  • Substitution: Nucleophilic and electrophilic substitution reactions are prevalent, involving reagents such as halogenated compounds and strong nucleophiles to modify the pyrimidine or piperidine rings.

Common Reagents and Conditions: Common reagents include hydrogen peroxide, sodium borohydride, and halogenated alkyls. Reaction conditions are finely tuned, with temperature controls and pH adjustments being crucial to achieving desired outcomes.

Major Products: These reactions yield various derivatives, such as pyrimidine sulfoxides/sulfones, reduced amines, and substituted pyrimidines/piperidines, each with potential for further scientific exploration.

Scientific Research Applications

In Chemistry: The compound's unique structure serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

In Biology: Biologically, it exhibits potential as a biochemical probe, useful in studying cellular processes and interactions due to its reactivity and binding capabilities.

In Medicine: Its structural elements suggest potential pharmacological applications, including as a scaffold for drug development targeting specific enzymes or receptors.

In Industry: Industrially, it can be employed in the synthesis of high-performance materials, including specialized polymers and coatings, thanks to its stability and functional groups.

Mechanism of Action

The compound's mechanism of action revolves around its ability to interact with specific molecular targets, such as enzymes or receptors. Its multiple functional groups enable it to form strong interactions, affecting the activity of these targets and thereby influencing biological pathways. Understanding these interactions provides insights into its potential therapeutic applications and helps in designing more effective derivatives.

Comparison with Similar Compounds

  • 4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine-5-carbonitrile

  • 4-(4-{[(4-aminopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

  • 2-(methylsulfanyl)-4-(4-{[(4-nitropyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine-5-carbonitrile

Properties

IUPAC Name

4-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c1-26-18-22-11-15(10-20)17(23-18)24-6-3-13(4-7-24)12-25-16-8-14(9-19)2-5-21-16/h2,5,8,11,13H,3-4,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRQIJNTLPSOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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